molecular formula C27H24F2N6O4 B8403380 N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazine-1-carbonyl)-2-nitro-benzamide

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazine-1-carbonyl)-2-nitro-benzamide

Cat. No.: B8403380
M. Wt: 534.5 g/mol
InChI Key: NWLRSBTYRJGYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazine-1-carbonyl)-2-nitro-benzamide is a useful research compound. Its molecular formula is C27H24F2N6O4 and its molecular weight is 534.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H24F2N6O4

Molecular Weight

534.5 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazine-1-carbonyl)-2-nitrobenzamide

InChI

InChI=1S/C27H24F2N6O4/c1-33-6-8-34(9-7-33)27(37)18-3-4-21(24(14-18)35(38)39)26(36)30-25-22-13-16(2-5-23(22)31-32-25)10-17-11-19(28)15-20(29)12-17/h2-5,11-15H,6-10H2,1H3,(H2,30,31,32,36)

InChI Key

NWLRSBTYRJGYKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid (500 mg, 1.11 mmol) in DMF (10 mL) was treated with 1-hydroxybenzotriazole (195 mg, 1.44 mmol), EDCI (276 mg, 1.44 mmol) and 1-methylpiperazine (0.16 mL, 1.44 mmol). The reaction was left at room temperature over night. The volatiles were removed by evaporation, the residue was added drop-wise to iced-water (25 mL) with stirring. A yellow solid was obtained which was extracted with DCM (2×25 mL). The combined organic layers were dried over sodium sulphate and evaporated leaving 590 mg of title compound which was employed in the following step without any further purification.
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500 mg
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195 mg
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276 mg
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0.16 mL
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reactant
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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